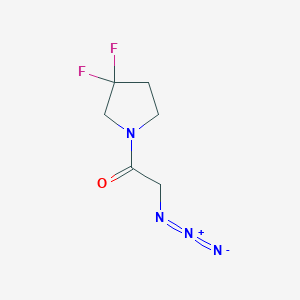

2-Azido-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one

Overview

Description

2-Azido-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one, or 2-Azido-Fluoropyrrolidine, is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is a derivative of the pyrrolidine ring, which is a five-membered heterocyclic structure that is found in numerous natural products. The azido group is a functional group in which a nitrogen atom is bonded to three hydrogen atoms, and the difluoropyrrolidine group is a fluorinated derivative of pyrrolidine. This compound has been used in a variety of scientific research applications, including as a reagent for organic synthesis, a catalyst for chemical reactions, and a fluorescent probe for biological imaging.

Scientific Research Applications

Photoredox Alkylazidation of Alkenes

A study by Yang et al. (2020) demonstrates the use of sodium azide and heteroarenium salts in a three-component alkene alkylazidation process. This method allows for the incorporation of an azido group alongside a 1,4-dihydropyridin-4-yl group across carbon-carbon double bonds, enabling the construction of two new bonds in a single reaction step. This approach is notable for its practicality and distinct mechanism, utilizing an electrophilic heteroarenium ion for alkene difunctionalization, highlighting the versatility of azido compounds in organic synthesis (Yang et al., 2020).

Corrosion Inhibition

Das et al. (2017) explored the corrosion inhibition properties of cadmium(II) Schiff base complexes, including azide complexes, on mild steel in acidic conditions. The study revealed that azide complexes significantly inhibit corrosion, with polymeric complexes demonstrating superior activity. This research establishes a link between coordination chemistry and corrosion engineering, showcasing azide compounds' potential in developing new corrosion inhibitors (Das et al., 2017).

Magnetic Properties of Azido-Bridged Compounds

Li et al. (2008) synthesized azido-bridged Co(2+) compounds with varying structures and studied their magnetic properties. These compounds exhibit diverse magnetic behaviors, including antiferromagnetic coupling and weak ferromagnetism, dependent on their structural configurations. This work underscores the role of azido ligands in influencing the magnetic characteristics of transition metal complexes, offering insights into the design of magnetic materials (Li et al., 2008).

Ferromagnetic Interactions in Transition Metal Systems

Zhang et al. (2012) reported on the synthesis and magnetic properties of binuclear transition metal complexes with azido ions. These complexes exhibit strong ferromagnetic interactions, a finding supported by density functional theory calculations. This research highlights the utility of azido-bridged complexes in studying magneto-structural correlations and designing new magnetic materials (Zhang et al., 2012).

properties

IUPAC Name |

2-azido-1-(3,3-difluoropyrrolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N4O/c7-6(8)1-2-12(4-6)5(13)3-10-11-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWUBTWCGSXUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

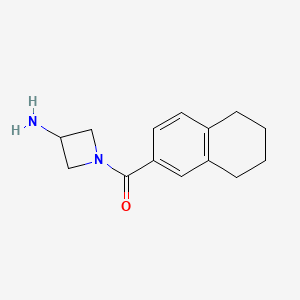

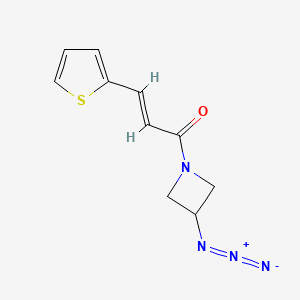

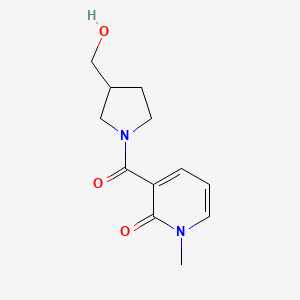

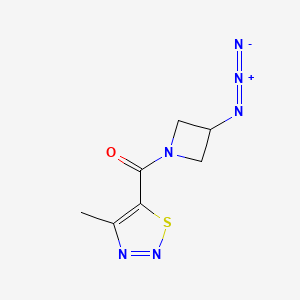

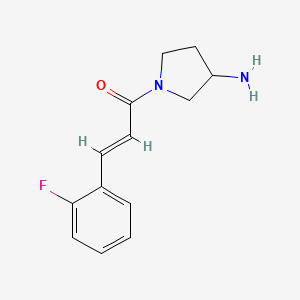

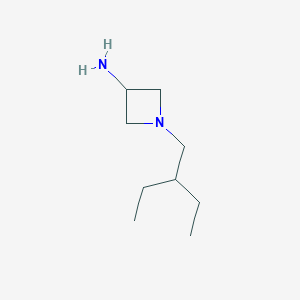

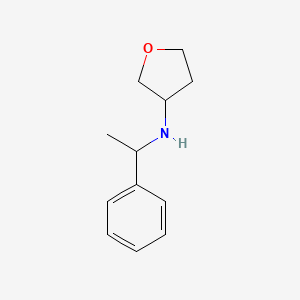

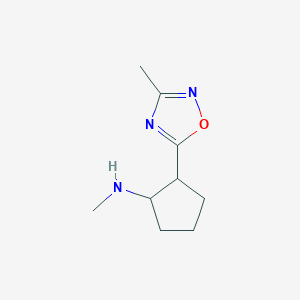

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1489127.png)

![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1489134.png)